2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including dichloro, methyl, tetrahydrothiophenyl, piperidinyl, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Derivative: Starting with a piperidine precursor, the tetrahydrothiophenyl group is introduced via nucleophilic substitution or addition reactions.
Sulfonamide Formation: The piperidine derivative is then reacted with a sulfonyl chloride derivative of 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Catalyst Optimization: Using efficient catalysts to speed up reactions and reduce by-products.
Solvent Selection: Choosing solvents that enhance reaction rates and are easy to remove during purification.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom of the tetrahydrothiophenyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines under specific conditions.
Substitution: The dichloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions on the benzene ring.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the sulfonamide group.
Substituted Benzenes: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dichloro and methyl groups can enhance binding affinity through hydrophobic interactions. The tetrahydrothiophenyl and piperidinyl groups may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-methylbenzenesulfonamide: Lacks the piperidinyl and tetrahydrothiophenyl groups, making it less complex and potentially less effective in certain applications.
N-(piperidin-4-yl)methylbenzenesulfonamide: Does not have the dichloro and methyl groups, which may reduce its binding affinity and specificity.
Uniqueness
2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2S2/c1-12-8-17(16(19)9-15(12)18)25(22,23)20-10-13-2-5-21(6-3-13)14-4-7-24-11-14/h8-9,13-14,20H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHWKKWIZNDHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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